molecular formula C7H9NS B14476574 4-[(Methylsulfanyl)methyl]pyridine CAS No. 70199-64-3

4-[(Methylsulfanyl)methyl]pyridine

Cat. No.: B14476574
CAS No.: 70199-64-3
M. Wt: 139.22 g/mol
InChI Key: TXJUVKQTSLKQNO-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]pyridine is a heterocyclic organic compound with the molecular formula C6H7NS. It is a derivative of pyridine, where a methylsulfanyl group is attached to the fourth carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with methylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methylsulfanyl)methyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]pyridine involves its interaction with various molecular targets. The nitrogen atom in the pyridine ring can participate in coordination with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The methylsulfanyl group can undergo oxidation and reduction reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylsulfanyl)methyl]pyridine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

4-(methylsulfanylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJUVKQTSLKQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614442
Record name 4-[(Methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70199-64-3
Record name 4-[(Methylsulfanyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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